molecular formula C9H15N3O B11119776 1-Ethyl-N-(propan-2-YL)-1H-pyrazole-5-carboxamide

1-Ethyl-N-(propan-2-YL)-1H-pyrazole-5-carboxamide

Cat. No.: B11119776
M. Wt: 181.23 g/mol
InChI Key: MQPZMCCWFZOPCR-UHFFFAOYSA-N
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Description

1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is an organic compound with a unique structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazine with an appropriate carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur at various positions on the pyrazole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-N-(propan-2-yl)piperidin-4-amine
  • 1-ethyl-N-[2-(propan-2-yl)phenyl]piperidin-4-amine

Uniqueness

1-Ethyl-N-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its pyrazole ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may have different ring structures or substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H15N3O/c1-4-12-8(5-6-10-12)9(13)11-7(2)3/h5-7H,4H2,1-3H3,(H,11,13)

InChI Key

MQPZMCCWFZOPCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC(C)C

Origin of Product

United States

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